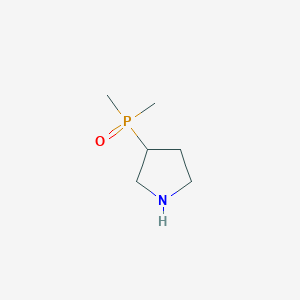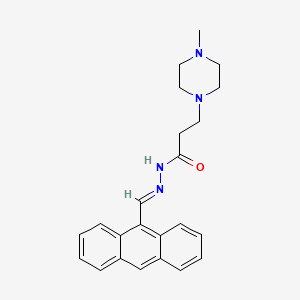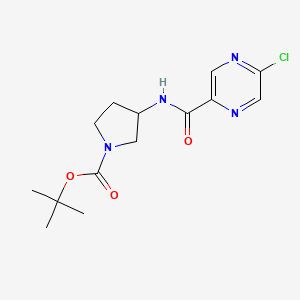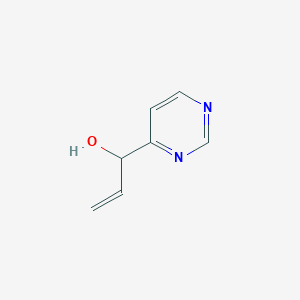
1-(Pyrimidin-4-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-4-yl)prop-2-en-1-ol is a compound that features a pyrimidine ring attached to a propenol group. Pyrimidine is a nitrogen-containing heterocyclic aromatic ring, which is a fundamental structure in many biological molecules, including nucleotides. The propenol group introduces an unsaturated alcohol functionality, making this compound versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with propenol precursors under specific conditions. For instance, the use of ultrasonic irradiation has been reported to enhance the yield and reduce reaction time . Another method involves the use of catalytic systems, such as copper(I) catalyzed click reactions, to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrimidin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the propenol group can be reduced to form saturated alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents on the pyrimidine ring.
Major Products:
Oxidation: Formation of pyrimidine-4-carboxylic acid.
Reduction: Formation of 1-(Pyrimidin-4-yl)propan-1-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Pyrimidin-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Pyrimidin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes and receptors, modulating their activity. The propenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: A fused nitrogen-containing heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with therapeutic potential.
Imidazole-containing compounds: Known for their diverse biological activities and therapeutic applications.
Uniqueness: 1-(Pyrimidin-4-yl)prop-2-en-1-ol is unique due to its combination of a pyrimidine ring and a propenol group, which provides a versatile platform for chemical modifications and biological interactions
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
1-pyrimidin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H8N2O/c1-2-7(10)6-3-4-8-5-9-6/h2-5,7,10H,1H2 |
Clave InChI |
QNKNMJQTCHRNGD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=NC=NC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


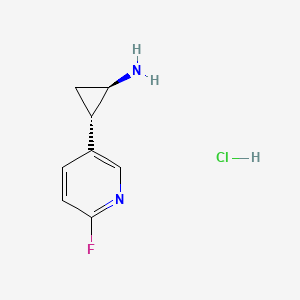
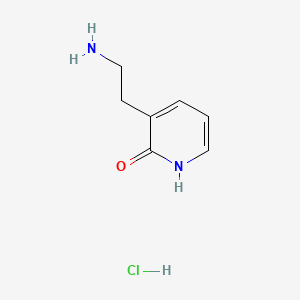
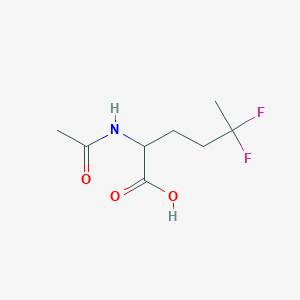
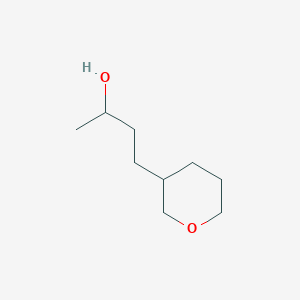
![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
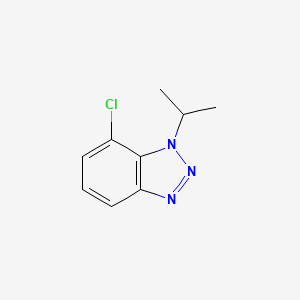
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoicacid](/img/structure/B13560597.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)
